2,5-Difluoro-3-nitroanisole

Vue d'ensemble

Description

Molecular Structure Analysis

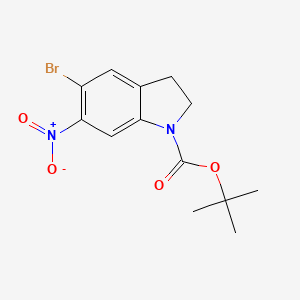

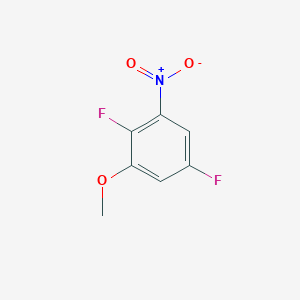

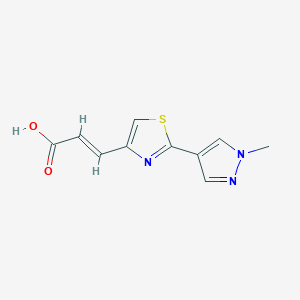

The molecular structure of DFTNAN consists of a benzene ring with two fluorine atoms (2,5-difluoro substitution) and a nitro group (3-nitro substitution). The presence of fluorine atoms affects the compound’s properties, including thermal stability and reactivity .

Chemical Reactions Analysis

DFTNAN undergoes thermal decomposition when heated. A comparative study with trinitroanisole (TNAN) revealed that fluorine reduces the thermal stability of the molecular structure. The initial bond breakage leads to the rupture of the dissociative nitro group, releasing significant heat. Major side reactions include the generation of polycyclic compounds and fluorine atom migration. The C-F bond’s high stability results in the formation of fluorocarbon products .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Photoaffinity Labeling in Protein Studies

2,5-Difluoro-3-nitroanisole and similar compounds like 2,6-difluoro-4-nitroanisole are explored for their potential in biochemical photoprobes, especially in photoaffinity labeling reagents used for proteins. Their stability and unique reactivity with nucleophiles make them suitable for labeling and detecting fragments in these experiments, primarily through NMR methods (Casado et al., 1995).

Spectroscopic Analysis and Electronic Property Study

Studies involving compounds like 5-chloro-2-nitroanisole, which share structural similarities with 2,5-Difluoro-3-nitroanisole, focus on understanding structural, spectroscopic, and electronic properties. These studies encompass various spectroscopic techniques and quantum chemical calculations to explore properties such as molecular vibrations, heat capacities, and potentials for non-linear optical materials (Meenakshi, 2017).

Environmental Monitoring and Safety

Compounds like 2-nitroanisole, closely related to 2,5-Difluoro-3-nitroanisole, are significant in the context of environmental safety and occupational health. Studies have developed methods for determining concentrations of such compounds in workplace air, emphasizing the importance of monitoring and controlling exposure to potentially hazardous materials (Jeżewska & Woźnica, 2020).

Electrochemical Characteristics and Free Radical Research

Research into nitroanisole isomers, including studies on 2-nitroanisole, examines their electrochemical characteristics and the behavior of free radicals in various media. These studies are crucial for understanding the fundamental properties and reactions of these compounds, which can have broader applications in chemistry and materials science (Núñez-Vergara et al., 2002).

Synthesis and Chemical Reactions

Research on compounds structurally related to 2,5-Difluoro-3-nitroanisole involves their synthesis and the study of various chemical reactions. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in different fields, including pharmaceuticals and material science (Suoyi, 2006).

Propriétés

IUPAC Name |

2,5-difluoro-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEODPVGPAUWDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-3-nitroanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)

![4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477846.png)